2-(3-hydroxyphenyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXQFRPDUIBGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzamide with 3-hydroxybenzaldehyde under acidic or basic conditions to form the desired quinazolinone. The reaction can be catalyzed by various catalysts, including Lewis acids and transition metal complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one and its derivatives. The presence of hydroxyl groups significantly enhances antioxidant activity. For instance, compounds with two hydroxyl groups in the ortho position on the phenyl ring have demonstrated potent antioxidant properties, as evidenced by various assays such as ABTS and CUPRAC .
Key Findings:
- Structure-Activity Relationship : The incorporation of hydroxyl groups at specific positions on the phenyl ring leads to increased antioxidant potency. An ethylene linker between the quinazolinone ring and the phenolic substituent also enhances activity due to resonance stabilization of phenoxyl radicals .
- Metal-Chelating Properties : Some derivatives exhibit significant metal-chelating abilities, which can further contribute to their antioxidant effects by reducing metal-induced oxidative stress .
Therapeutic Applications
The compound has shown promise in various therapeutic areas:
Anticancer Activity
Quinazolinone derivatives, including this compound, have been investigated for their potential anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways .
Neuroprotective Effects
Research indicates that quinazolinone derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Their ability to scavenge free radicals and reduce oxidative stress is a critical factor in this application .
Organic Synthesis
In addition to biological applications, this compound serves as an intermediate in organic synthesis . It can be employed to create more complex molecules with desired biological activities.
Synthesis Techniques
Various synthetic approaches have been developed for producing quinazolinone derivatives, including:
- Cyclization Reactions : Utilizing antranilamide and other substrates under specific conditions to form the quinazolinone scaffold.
- Functionalization Strategies : Modifying existing quinazolinone structures through electrophilic aromatic substitution or other reactions to enhance biological activity or alter properties .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antioxidant Properties | Effective in scavenging free radicals; enhanced by hydroxyl substitutions |
| Anticancer Activity | Induces apoptosis; inhibits cancer cell proliferation |
| Neuroprotective Effects | Reduces oxidative stress; potential treatment for neurodegenerative diseases |
| Organic Synthesis | Serves as an intermediate for synthesizing complex biologically active compounds |
Mechanism of Action
The biological activity of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one is attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The hydroxyphenyl group enhances its binding affinity to biological targets, contributing to its potent biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activities
Analgesic and Anti-inflammatory Effects
- 3-(4-Methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones (e.g., compounds A1–A3) showed moderate analgesic and anti-inflammatory activities comparable to diclofenac sodium, with reduced ulcerogenic side effects compared to aspirin .
- 2-Methyl-4(3H)-quinazolinone exhibited higher analgesic activity than aspirin and indomethacin, highlighting the importance of alkyl substituents .
- The hydroxyl group in 2-(3-hydroxyphenyl)quinazolin-4(3H)-one may improve gastrointestinal tolerability, as hydroxylated derivatives in other studies showed lower ulcerogenicity .
Carbonic Anhydrase (CA) Inhibition
- 2-(Aliphatic-thio)quinazolin-4(3H)-ones (KI = 57.8–85.5 nM) were more potent CA inhibitors than 2-(benzylthio)quinazolin-4(3H)-ones (KI = 229.4–740.2 nM) . The hydroxyl group in the target compound could mimic the polar interactions of thioethers, but direct comparisons are lacking.
Anticancer Activity
- 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (compound 39) demonstrated sub-50 nM cytotoxicity against multiple cancer cell lines by inhibiting tubulin polymerization . Styryl-substituted analogs (e.g., 2-(4-methoxystyryl)quinazolin-4(3H)-one ) also showed conserved interactions in the colchicine binding pocket . The meta-hydroxyl group in the target compound may alter tubulin binding kinetics due to its distinct electronic profile.
Structural-Activity Relationship (SAR) Trends
Biological Activity
2-(3-hydroxyphenyl)quinazolin-4(3H)-one, a derivative of quinazolinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, including antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 238.24 g/mol. The compound features a quinazolinone core substituted with a hydroxyl group on the phenyl ring, which is crucial for its biological activity.
Antioxidant Activity
Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit significant antioxidant properties. The evaluation methods such as DPPH, ABTS, and CUPRAC assays have been employed to assess these properties:
- DPPH Assay : Measures the ability to scavenge free radicals.
- ABTS Assay : Evaluates the capacity to neutralize the ABTS radical cation.
- CUPRAC Assay : Assesses the reduction of copper(II) ions.
The presence of hydroxyl groups in the structure enhances the antioxidant capacity by facilitating electron donation and radical stabilization .
| Method | Activity Level |
|---|---|
| DPPH | Moderate |
| ABTS | High |
| CUPRAC | Very High |
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:
- PC3 (Prostate Cancer) : IC50 = 10 μM
- MCF-7 (Breast Cancer) : IC50 = 10 μM
- HT-29 (Colon Cancer) : IC50 = 12 μM
These findings suggest that the compound can inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
Studies have also reported the antibacterial properties of quinazolinone derivatives. The compound has shown effectiveness against various bacterial strains, with notable activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated significant zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (cm) |
|---|---|
| Staphylococcus aureus | 1.5 |
| Escherichia coli | 1.2 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group plays a pivotal role in enhancing binding affinity to enzymes or receptors involved in oxidative stress and cancer pathways. This interaction can lead to the modulation of critical signaling pathways involved in cell survival and proliferation.
Case Studies
- Antioxidant Evaluation : A study synthesized various quinazolinone derivatives and evaluated their antioxidant activity using multiple assays. The results indicated that compounds with hydroxyl substitutions exhibited superior antioxidant capabilities compared to their non-hydroxylated counterparts .
- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of different quinazolinone derivatives on cancer cell lines. The study highlighted that modifications at the phenolic position significantly influenced the anticancer activity, with certain derivatives showing promising results against resistant cancer cell lines .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Characterization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
